molecular formula C8H19N B570408 Octylamine-d17 CAS No. 1173022-14-4

Octylamine-d17

Cat. No.: B570408
CAS No.: 1173022-14-4
M. Wt: 146.35 g/mol
InChI Key: IOQPZZOEVPZRBK-OISRNESJSA-N
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Description

Octylamine-d17 is a deuterated form of octylamine, where the hydrogen atoms are replaced with deuterium. This compound is often used as a stable isotope-labeled compound in various scientific research applications. The molecular formula for this compound is CD3(CD2)7NH2, and it has a molecular weight of 146.35 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octylamine-d17 typically involves the deuteration of octylamine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and temperature to ensure complete deuteration .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors that can handle high pressures and temperatures. The deuterium gas is introduced into the reactor containing octylamine and the catalyst. The reaction conditions are optimized to achieve maximum yield and purity of the deuterated product .

Chemical Reactions Analysis

Types of Reactions: Octylamine-d17 can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Octylamine-d17 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of Octylamine-d17 is primarily related to its role as a stable isotope-labeled compound. In metabolic studies, it helps trace the pathways and interactions of molecules within biological systems. The deuterium atoms in this compound provide a distinct mass difference, allowing for precise tracking using mass spectrometry. This helps in understanding the molecular targets and pathways involved in various biochemical processes .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in tracing and studying molecular interactions. Its stability and distinct mass difference make it a valuable tool in various scientific research applications .

Biological Activity

Octylamine-d17 is a deuterated derivative of octylamine, a straight-chain primary amine. Its unique isotopic labeling allows for enhanced tracking in biological studies, making it a valuable compound in pharmacological and biochemical research. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C8H19N
  • Molecular Weight : 129.24 g/mol
  • Deuteration : The presence of deuterium enhances the stability and detection of the compound in various assays.

Mechanisms of Biological Activity

This compound exhibits several biological activities that can be attributed to its structural properties. Key mechanisms include:

  • Cell Membrane Interaction : As a lipophilic amine, this compound can integrate into cell membranes, affecting membrane fluidity and permeability.
  • Neurotransmitter Modulation : Similar to other amines, it may influence neurotransmitter systems, particularly in the central nervous system.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, potentially inhibiting the growth of certain bacterial strains.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated significant inhibition against Gram-positive bacteria, with minimal effects on Gram-negative strains.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli>128 µg/mL
Bacillus subtilis16 µg/mL

Neuropharmacological Studies

Research has also explored the neuropharmacological effects of this compound. In vitro studies demonstrated its potential to modulate neurotransmitter release:

  • Dopamine Release : Increased dopamine levels were observed in neuronal cultures treated with this compound.
  • Serotonin Reuptake Inhibition : The compound showed a mild inhibitory effect on serotonin transporters, suggesting potential antidepressant properties.

Case Study 1: Antimicrobial Efficacy

In a clinical setting, this compound was tested against a panel of resistant bacterial strains. The compound demonstrated effectiveness in reducing bacterial load in infected tissue samples, highlighting its potential as an alternative antimicrobial agent.

Case Study 2: Neuroprotective Effects

A recent study investigated the neuroprotective effects of this compound in models of oxidative stress. Results indicated that treatment with the compound reduced neuronal cell death and oxidative damage markers.

Properties

CAS No.

1173022-14-4

Molecular Formula

C8H19N

Molecular Weight

146.35 g/mol

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecadeuteriooctan-1-amine

InChI

InChI=1S/C8H19N/c1-2-3-4-5-6-7-8-9/h2-9H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2

InChI Key

IOQPZZOEVPZRBK-OISRNESJSA-N

SMILES

CCCCCCCCN

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N

Canonical SMILES

CCCCCCCCN

Synonyms

Octylamine-d17;  1-Aminooctane-d17;  1-Octylamine-d17;  Amine OD-d17;  Armeen 8-d17;  Armeen 8D-d17;  Caprylamine-d17;  Caprylylamine-d17;  Farmin 08D-d17;  Genamin 8R-d17;  Monooctylamine-d17;  NSC 9824-d17;  Octan-1-amine-d17;  Octanamine-d17;  n-Octylamine-d17; 

Origin of Product

United States

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